molecular formula C14H20O2Si B14431234 3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- CAS No. 81906-09-4

3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl-

Katalognummer: B14431234
CAS-Nummer: 81906-09-4
Molekulargewicht: 248.39 g/mol
InChI-Schlüssel: MTWLSPNEAOIIGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- is an organic compound with a unique structure that includes a butenoic acid backbone substituted with a dimethylphenylsilyl group and a methyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- typically involves the reaction of 3-butenoic acid derivatives with dimethylphenylsilyl reagents under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which allows for the formation of the desired product with high selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for efficiency and cost-effectiveness. The process may include steps such as purification and isolation to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- has several scientific research applications:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Biological Studies: It can be used in the study of enzyme interactions and metabolic pathways.

    Medicinal Chemistry:

Wirkmechanismus

The mechanism by which 3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- exerts its effects involves interactions with specific molecular targets. The dimethylphenylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- is unique due to the presence of the dimethylphenylsilyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions .

Eigenschaften

CAS-Nummer

81906-09-4

Molekularformel

C14H20O2Si

Molekulargewicht

248.39 g/mol

IUPAC-Name

2-[[dimethyl(phenyl)silyl]methyl]-3-methylbut-3-enoic acid

InChI

InChI=1S/C14H20O2Si/c1-11(2)13(14(15)16)10-17(3,4)12-8-6-5-7-9-12/h5-9,13H,1,10H2,2-4H3,(H,15,16)

InChI-Schlüssel

MTWLSPNEAOIIGE-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(C[Si](C)(C)C1=CC=CC=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.